2-amino-N,N-diethylacetamide
Overview
Description
“2-amino-N,N-diethylacetamide” is a chemical compound with the molecular formula C6H14N2O . It is also known as “Glycine diethylamide” and "N,N-Diethylglycinamide" . The compound is used for industry purposes .
Synthesis Analysis
The synthesis of “2-amino-N,N-diethylacetamide” can be achieved through various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the reaction of different amines with methyl cyanoacetate without solvent at room temperature .
Molecular Structure Analysis
The molecular structure of “2-amino-N,N-diethylacetamide” is represented by the InChI code 1S/C6H14N2O/c1-3-8(4-2)6(9)5-7/h3-5,7H2,1-2H3
. This indicates that the compound is composed of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“2-amino-N,N-diethylacetamide” is a liquid at room temperature . It has a molecular weight of 130.19 and a molecular formula of C6H14N2O . The compound has a variety of computed properties, including a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .
Scientific Research Applications
Biodegradability and Environmental Applications
- Biodegradable Chelating Agents : Aminopolycarboxylates like EDTA and DTPA, which are similar in structure to 2-amino-N,N-diethylacetamide, are used in various industrial, agricultural, and domestic applications. Their non-biodegradability poses environmental challenges, leading to research into biodegradable alternatives like NTA, EDDS, and IDS, which can replace non-biodegradable chelating agents in applications such as detergents, soil remediation, and waste treatment (Pinto, Neto, & Soares, 2014).
Chemical Synthesis and Industrial Applications
- Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, structurally related to 2-amino-N,N-diethylacetamide, is an important intermediate in the synthesis of antimalarial drugs. Research on chemoselective monoacetylation of 2-aminophenol to produce this compound involves various acyl donors and catalysts, impacting the synthesis of pharmaceuticals (Magadum & Yadav, 2018).
Molecular Structure and Analysis
- Study of Molecular Structure : Research on the molecular structure of compounds similar to 2-amino-N,N-diethylacetamide, such as 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, helps in understanding their chemical behavior, potential for forming hydrogen bonds, and implications in molecular design (Fun et al., 2012).
Safety And Hazards
The safety data sheet for “2-amino-N,N-diethylacetamide” indicates that it is a combustible liquid and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water .
properties
IUPAC Name |
2-amino-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-8(4-2)6(9)5-7/h3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHVLIKQGJYEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309298 | |
Record name | 2-Amino-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-diethylacetamide | |
CAS RN |
34105-57-2 | |
Record name | 2-Amino-N,N-diethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34105-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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